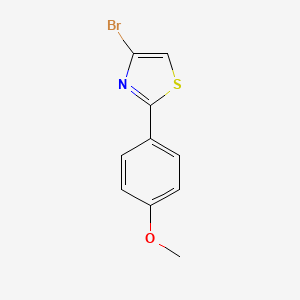

4-Bromo-2-(4-methoxyphenyl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-(4-methoxyphenyl)thiazole is a compound with the molecular formula C10H8BrNO2S . It is a brominated thiazole derivative, which is a class of compounds that have been of interest in the field of chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of thiazole compounds, including brominated thiazoles, has been a subject of interest in many studies . The synthesis often involves reactions such as donor-acceptor, nucleophilic, and oxidation reactions . For instance, one method involves the removal of a proton from the active methylene group of a compound, forming a carbanion that attacks a dithioester, generating an unstable intermediate .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(4-methoxyphenyl)thiazole consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis

Thiazole compounds, including 4-Bromo-2-(4-methoxyphenyl)thiazole, can undergo various chemical reactions. For example, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-(4-methoxyphenyl)thiazole include a molecular weight of 286.15 g/mol, a topological polar surface area of 59.6 Ų, and a complexity of 200 . It also has a rotatable bond count of 3 and a hydrogen bond acceptor count of 4 .科学的研究の応用

Anticancer Activity

Thiazole derivatives have been studied for their potential anticancer properties. For instance, compounds with a thiazole moiety have been tested against human breast adenocarcinoma cell lines, showing promising results . The presence of the bromophenyl group in 4-Bromo-2-(4-methoxyphenyl)thiazole could potentially enhance its anticancer activity due to its structural similarity to other active thiazole compounds.

Antibacterial and Antifungal Properties

Thiazoles are known for their antibacterial and antifungal activities. The methoxyphenyl group in the compound could influence its efficacy against a range of microbial species, as seen in other thiazole derivatives .

Anti-inflammatory and Analgesic Effects

Some thiazole compounds exhibit significant analgesic and anti-inflammatory activities. The structural features of 4-Bromo-2-(4-methoxyphenyl)thiazole suggest it may also possess these properties, which could be explored further in pharmacological studies .

Antioxidant Activity

Thiazoles have been investigated for their antioxidant potential. The electron-donating methoxy group on the phenyl ring of 4-Bromo-2-(4-methoxyphenyl)thiazole could contribute to its antioxidant properties .

DNA Interaction

Some thiazoles interact with DNA, which can be harnessed in the development of new therapeutic agents that target genetic material for treating various diseases .

作用機序

Target of Action

Thiazole derivatives, which include 4-bromo-2-(4-methoxyphenyl)thiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Pharmacokinetics

The rule of five, which describes molecular properties important for a drug’s pharmacokinetics in the human body, including their absorption, distribution, metabolism, and excretion (adme), is generally applicable to most drugs .

Result of Action

Thiazole derivatives have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

Action Environment

The stability and efficacy of most drugs can be influenced by factors such as temperature, ph, and the presence of other substances .

将来の方向性

Thiazole compounds, including 4-Bromo-2-(4-methoxyphenyl)thiazole, continue to be a focus of research due to their potential therapeutic applications . Future research may involve the development of new synthetic methods, exploration of their biological activities, and optimization of their properties for use in various applications .

特性

IUPAC Name |

4-bromo-2-(4-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNWKDJOWYMCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(4-methoxyphenyl)thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)